molecular formula C17H12N4O3 B1186718 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1186718
M. Wt: 320.3g/mol
InChI Key: UDMRFHDTKBAEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of benzodioxin, furan, and triazolopyrimidine moieties

Properties

Molecular Formula

C17H12N4O3

Molecular Weight

320.3g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12N4O3/c1-2-5-14-13(4-1)23-10-15(24-14)16-19-17-18-8-7-11(21(17)20-16)12-6-3-9-22-12/h1-9,15H,10H2

InChI Key

UDMRFHDTKBAEAR-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=CC=NC4=N3)C5=CC=CO5

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, followed by the introduction of the furan ring and the triazolopyrimidine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and triazolopyrimidine sites.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents like dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects. The pathways involved can include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine include:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

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